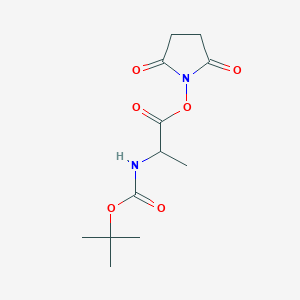

Boc-Ala-OSu

Übersicht

Beschreibung

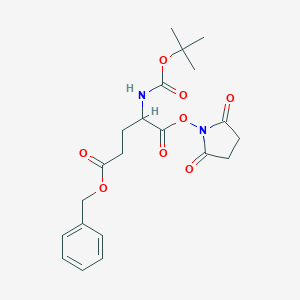

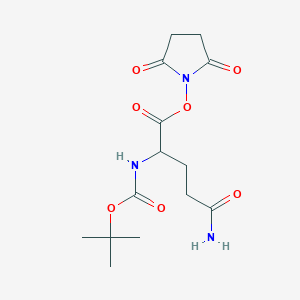

Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate is a chemical compound that appears as a white powder . It is used as a reactant in the synthesis of various compounds, including muramyldipeptide analogs via solid-phase synthesis and Microcin C analogs for use as antibacterials .

Synthesis Analysis

This compound is involved in the synthesis of various compounds. For instance, it is used in the synthesis of muramyldipeptide analogs via solid-phase synthesis and Microcin C analogs for use as antibacterials .Molecular Structure Analysis

The molecular formula of Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate is C12H18N2O6, and its molecular weight is 286.28 .Physical and Chemical Properties Analysis

This compound has a melting point of 161-163 °C. It has an optical activity of [α]20/D 52±3.5°, c = 2.5% in dioxane. Its density is predicted to be 1.27±0.1 g/cm3. It is soluble in water or 1% acetic acid. The compound is sensitive to moisture .Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Boc-Ala-OSu: wird aufgrund seiner Fähigkeit, stabile Amidbindungen zu bilden, häufig in der Peptidsynthese verwendet. Die Verbindung fungiert als Kupplungsreagenz, das die Bildung von Peptidbindungen zwischen Aminosäuren erleichtert. Dies ist besonders nützlich bei der Synthese komplexer Peptide und Proteine, bei denen eine präzise Kontrolle der Sequenz und Struktur entscheidend ist .

Festphasensynthese

In der Festphasensynthese wird this compound verwendet, um Aminogruppen während der Assemblierung von Peptiden auf einem festen Träger zu schützen. Die tert-Butoxycarbonyl-(Boc)-Gruppe ist eine gängige Schutzgruppe, die unter sauren Bedingungen leicht entfernt werden kann, was die schrittweise Konstruktion von Peptiden ermöglicht .

Antibakterielle Mittel

This compound ist an der Synthese von Microcin-C-Analoga beteiligt, die als antibakterielle Mittel eingesetzt werden. Diese Analoga ahmen die Struktur natürlicher antibakterieller Peptide nach und bieten eine Grundlage für die Entwicklung neuer Antibiotika, die spezifische Bakterienstämme angreifen können .

Biokonjugation

This compound wird in Biokonjugationstechniken verwendet, um Peptide an verschiedene Biomoleküle wie Proteine und Nukleinsäuren zu binden. Dies ist wichtig für die Herstellung von Biokonjugaten, die in diagnostischen Assays, therapeutischen Anwendungen und als Forschungswerkzeuge in der Molekularbiologie eingesetzt werden können .

Studien zu glykierten Aminosäuren

Die Verbindung wird bei der Synthese von freien und peptidbound glykierten Aminosäuren verwendet. Diese glykierten Aminosäuren werden auf ihre Wechselwirkungen mit den apikalen Membrantransportproteinen menschlicher Dünndarmepithelzellen untersucht, um Einblicke in die Mechanismen der Nährstoffaufnahme und des Stoffwechsels zu gewinnen .

Integrinliganden

This compound ist an der Synthese von 7-substituierten Camptothecin-Konjugaten mit RGD-Peptiden beteiligt, die als Integrinliganden wirken. Diese Liganden sind in der Krebsforschung wichtig, da sie Integrine anvisieren können, die auf der Oberfläche von Krebszellen überexprimiert werden, was zur Entwicklung gezielter Krebstherapien beiträgt .

Polymerchemie

In der Polymerchemie wird this compound verwendet, um Aminosäure-basierte Polymere mit kontrolliertem Molekulargewicht und enger Molekulargewichtsverteilung zu erzeugen. Diese Polymere können in verschiedenen Anwendungen eingesetzt werden, darunter die Entwicklung von pH-empfindlichen Materialien für die Wirkstoffabgabe und andere biomedizinische Anwendungen .

Safety and Hazards

Wirkmechanismus

Target of Action

Boc-Ala-OSu, also known as Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate, is primarily used as a reactant in the synthesis of various biochemical compounds .

Mode of Action

This compound is used in the synthesis of peptides. It reacts with the C-terminal of amino acids or peptide chains to construct more complex peptide sequences . The Boc group (tert-butoxycarbonyl) in this compound serves as a protective group for the amino group during peptide synthesis .

Pharmacokinetics

Its solubility in organic solvents like methanol, ethanol, and dichloromethane suggests that it may have good bioavailability if used in a biological context .

Result of Action

As a reactant in chemical synthesis, the primary result of this compound’s action is the formation of more complex peptide sequences. The specific molecular and cellular effects would depend on the structure and function of the synthesized peptide .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, reactions involving this compound are typically carried out at room temperature or slightly heated, and an alkaline catalyst is often used . Furthermore, this compound should be stored under an inert atmosphere at -20°C to maintain its stability .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMUWNFVTWKSDT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301219552 | |

| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3392-05-0 | |

| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3392-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.